molecular formula C8H9BrFN3S B13918866 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide

4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide

Cat. No.: B13918866
M. Wt: 278.15 g/mol
InChI Key: SRWIWXWHJIUIAE-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide is a chemical compound characterized by the presence of bromine, fluorine, and a thiosemicarbazide group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-5-fluoro-2-methylphenyl hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the thiosemicarbazide group to form corresponding amines

    Substitution: Halogen substitution reactions, particularly involving the bromine and fluorine atoms

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide in polar aprotic solvents

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the study of enzyme inhibition and protein interactions

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The thiosemicarbazide group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoro-2-methylphenyl hydrazine
  • 4-Bromo-5-fluoro-2-methylphenyl methyl ether
  • 4-Bromo-5-fluoro-2-methylbenzonitrile

Uniqueness

4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide is unique due to the presence of the thiosemicarbazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9BrFN3S

Molecular Weight

278.15 g/mol

IUPAC Name

1-amino-3-(4-bromo-5-fluoro-2-methylphenyl)thiourea

InChI

InChI=1S/C8H9BrFN3S/c1-4-2-5(9)6(10)3-7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14)

InChI Key

SRWIWXWHJIUIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=S)NN)F)Br

Origin of Product

United States

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